

2-(Difluoromethyl)pyridine molecular weight

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Compound of Interest

Compound Name: **2-(Difluoromethyl)pyridine**

Cat. No.: **B040438**

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An In-depth Technical Guide to **2-(Difluoromethyl)pyridine** for Advanced Research

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of **2-(difluoromethyl)pyridine**, a fluorinated heterocyclic compound of increasing importance in the fields of medicinal chemistry and drug development. We will delve into its core physicochemical properties, explore its strategic application as a bioisostere, and detail robust synthetic methodologies, offering a comprehensive resource for researchers and drug development professionals.

Introduction: The Rising Prominence of 2-(Difluoromethyl)pyridine

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug design. The difluoromethyl (CHF_2) group, in particular, offers a unique combination of electronic properties and metabolic stability that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. **2-(Difluoromethyl)pyridine** has emerged as a key building block, providing a reliable method for introducing this valuable moiety onto a versatile pyridine core.^{[1][2][3]}

Pyridine and its derivatives are fundamental components in a vast array of pharmaceuticals and agrochemicals.^{[1][2]} The difluoromethyl group serves as a lipophilic hydrogen bond donor and can act as a bioisosteric replacement for other functional groups, such as hydroxyls or thiols, often leading to improved metabolic stability and cell membrane permeability. This guide will explore the causality behind its utility and provide practical insights for its application.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical properties is the foundation of its application in research and development. **2-(Difluoromethyl)pyridine** is a liquid at room temperature with a distinct set of characteristics crucial for handling, reaction setup, and analytical characterization.

Data Summary Table

Property	Value	Reference
Molecular Weight	129.11 g/mol	[4] [5] [6]
Chemical Formula	C ₆ H ₅ F ₂ N	[4] [5] [6]
CAS Number	114468-01-8	[4] [5] [6]
Appearance	Liquid	[4] [6]
Density	1.204 g/mL at 25 °C	[4]
Boiling Point	58 °C / 30 mmHg	[6]
Flash Point	41.7 °C (107.1 °F)	[4] [6]
SMILES	FC(F)c1ccccc1	[4]
InChI Key	KUHSAAHTEMAJTF- UHFFFAOYSA-N	[4]

Molecular Structure

The structure consists of a pyridine ring substituted at the 2-position with a difluoromethyl group.

Caption: Chemical structure of **2-(Difluoromethyl)pyridine**.

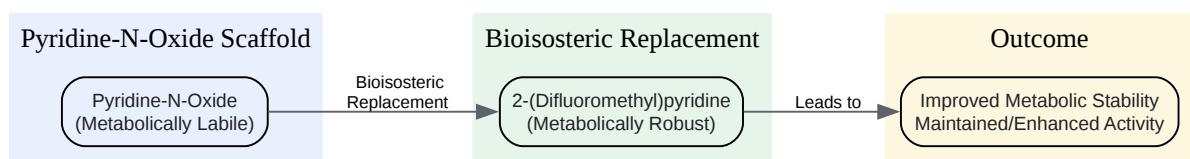
Strategic Role in Medicinal Chemistry

The true value of **2-(difluoromethyl)pyridine** lies in its application as a strategic tool for molecular design. The difluoromethyl group is not merely an inert substituent; it actively modulates a molecule's properties.

Bioisosterism: A Case Study with Pyridine-N-Oxide

A compelling application is the use of 2-difluoromethylpyridine as a bioisosteric replacement for pyridine-N-oxide.^{[7][8]} While pyridine-N-oxides are common in bioactive compounds, they can be metabolically unstable. The 2-difluoromethylpyridine moiety can mimic the steric and electronic profile of the N-oxide group while offering enhanced metabolic stability.^[8]

Research on quorum sensing inhibitors demonstrated this principle effectively. By replacing a pyridine-N-oxide group with 2-difluoromethylpyridine in a series of compounds, researchers achieved similar or enhanced biological activity against *Pseudomonas aeruginosa*.^{[7][8]} This success underscores a "bridging hypothesis" where the -CHF₂ group acts as an isostere of the N-oxide via its 2-hydroxypyridine tautomer, for which the -CHF₂ group is a known bioisostere.^[8] This provides a validated pathway for lead optimization in drug discovery programs.



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